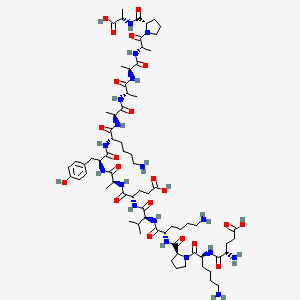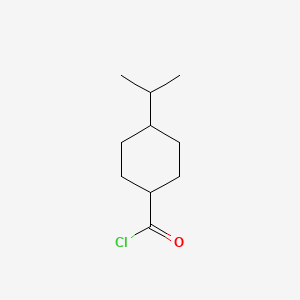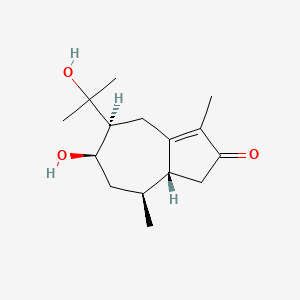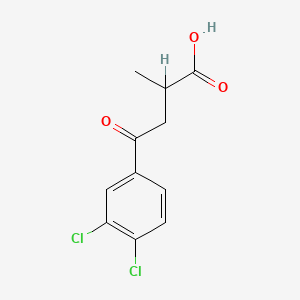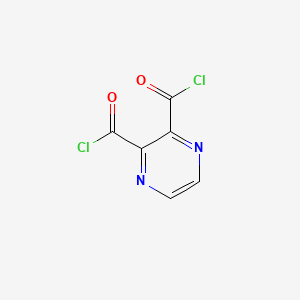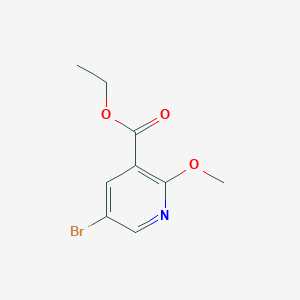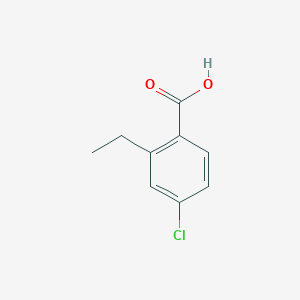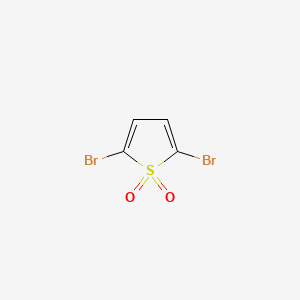
2,5-Dibromothiophène 1,1-dioxyde
Vue d'ensemble
Description
2,5-Dibromothiophene 1,1-dioxide is a chemical compound with the molecular formula C4H2Br2O2S It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom The compound is characterized by the presence of two bromine atoms at the 2 and 5 positions and a sulfone group (1,1-dioxide) attached to the thiophene ring
Applications De Recherche Scientifique
2,5-Dibromothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of organic semiconductors and other electronic materials
Mécanisme D'action
Target of Action
The primary targets of 2,5-Dibromothiophene 1,1-dioxide Thiophene compounds, in general, are known to interact with various biological targets due to their aromatic nature .
Mode of Action
The exact mode of action of 2,5-Dibromothiophene 1,1-dioxide It’s known that 2,5-dibromothiophene polymerizes by debromination with magnesium catalyzed by nickel compounds to form poly (2,5- thienylene) . This suggests that 2,5-Dibromothiophene 1,1-dioxide might undergo similar reactions.
Pharmacokinetics
The pharmacokinetic properties of 2,5-Dibromothiophene 1,1-dioxide Some general properties can be inferred from its chemical structure . It has a high gastrointestinal absorption and is BBB permeant . Its Log Kp (skin permeation) is -6.57 cm/s .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dibromothiophene 1,1-dioxide . For instance, its storage conditions can affect its stability . It should be kept in a dark place, sealed in dry conditions, and at a temperature of 2-8°C
Analyse Biochimique
Biochemical Properties
2,5-Dibromothiophene 1,1-dioxide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 2,5-Dibromothiophene 1,1-dioxide and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways in which it is involved. Additionally, this compound can interact with proteins that contain thiol groups, leading to the formation of covalent bonds and potential alterations in protein function .
Cellular Effects
The effects of 2,5-Dibromothiophene 1,1-dioxide on cellular processes are diverse. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,5-Dibromothiophene 1,1-dioxide can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Furthermore, it can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance .
Molecular Mechanism
At the molecular level, 2,5-Dibromothiophene 1,1-dioxide exerts its effects through several mechanisms. One key mechanism is the binding interaction with biomolecules such as enzymes and proteins. For example, the compound can bind to the active site of cytochrome P450, leading to enzyme inhibition. Additionally, 2,5-Dibromothiophene 1,1-dioxide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dibromothiophene 1,1-dioxide can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Studies have shown that 2,5-Dibromothiophene 1,1-dioxide can undergo degradation when exposed to light and heat, which can affect its long-term impact on cellular function. Additionally, prolonged exposure to the compound can lead to adaptive responses in cells, such as the upregulation of detoxification enzymes .
Dosage Effects in Animal Models
The effects of 2,5-Dibromothiophene 1,1-dioxide vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without causing significant adverse effects. At higher doses, 2,5-Dibromothiophene 1,1-dioxide can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity, highlighting the importance of dose optimization in experimental studies .
Metabolic Pathways
2,5-Dibromothiophene 1,1-dioxide is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence the production of reactive oxygen species (ROS), which play a role in cellular signaling and stress responses .
Transport and Distribution
The transport and distribution of 2,5-Dibromothiophene 1,1-dioxide within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 2,5-Dibromothiophene 1,1-dioxide can also be influenced by its lipophilicity, which determines its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of 2,5-Dibromothiophene 1,1-dioxide is an important factor in its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the presence of sulfone and bromine groups can affect the compound’s interaction with cellular organelles, impacting its overall biochemical activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Dibromothiophene 1,1-dioxide can be synthesized through several methods. One common approach involves the bromination of thiophene followed by oxidation. For instance, 2,5-dibromothiophene can be oxidized using reagents such as hydrogen peroxide and trifluoroacetic anhydride in acetonitrile at temperatures ranging from 0 to 20°C . Another method involves the use of hypofluorous acid in dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 2,5-dibromothiophene 1,1-dioxide typically involves large-scale bromination and oxidation processes. The choice of reagents and conditions is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the bromine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, trifluoroacetic anhydride, and hypofluorous acid are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Reagents like Grignard reagents or organolithium compounds are used for nucleophilic substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while substitution reactions can produce a variety of functionalized thiophenes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromothiophene: Lacks the sulfone group, making it less reactive in certain oxidation reactions.
Thiophene 1,1-dioxide: Does not have bromine atoms, which limits its use in substitution reactions.
2,5-Dichlorothiophene 1,1-dioxide: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
Uniqueness
2,5-Dibromothiophene 1,1-dioxide is unique due to the presence of both bromine atoms and the sulfone group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry.
Propriétés
IUPAC Name |
2,5-dibromothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2O2S/c5-3-1-2-4(6)9(3,7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJJLFANVUXGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(S(=O)(=O)C(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89088-95-9 | |
| Record name | 2,5-Dibromothiophene 1,1-Dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


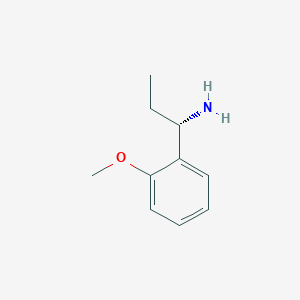
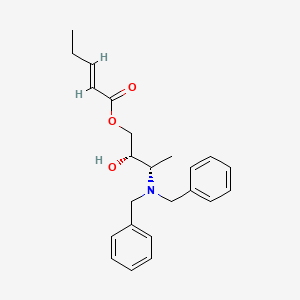
![(2S,3S)-N-[(2S,3S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]-3-methyl-2-(propanoylamino)pentanamide](/img/structure/B1640698.png)

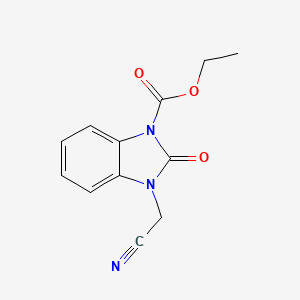
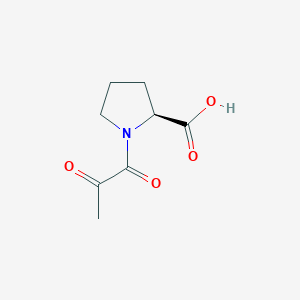
![2,2'-[1,4-Phenylenebis(methyleneimino-4,1-phenyleneoxy)]bis[2-methylpropanoic acid]](/img/structure/B1640712.png)
